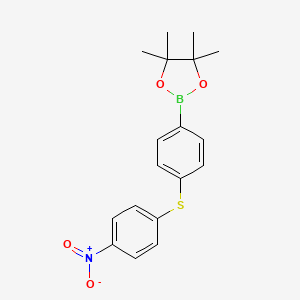

4-(4-Nitrophenylthio)phenylboronic acid pinacol ester

Description

4-(4-Nitrophenylthio)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester group and a 4-nitrophenylthio substituent on the phenyl ring. The pinacol ester serves as a protecting group for the boronic acid, enhancing solubility and stability during synthetic procedures . The 4-nitrophenylthio moiety introduces unique electronic and steric properties, making this compound valuable in applications such as Suzuki-Miyaura cross-coupling reactions, reactive oxygen species (ROS)-responsive materials, and sensor development. Analogous compounds (e.g., thiomethyl or hydroxymethyl derivatives) suggest that oxidative cleavage or coupling reactions with thiol-containing reagents may be employed .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO4S/c1-17(2)18(3,4)24-19(23-17)13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)20(21)22/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGTULROYSZGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen-Magnesium Exchange and Transmetalation

A widely adopted strategy, as demonstrated in the synthesis of analogous arylboronates, involves halogen-magnesium exchange followed by transmetalation with boron reagents. For this compound:

-

Starting Material : 4-Bromo-4'-nitrophenyl sulfide is treated with lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi) at −20°C to generate the aryl magnesium intermediate.

-

Boron Introduction : Reaction with trimethyl borate (B(OMe)₃) forms the boronate complex.

-

Esterification : Pinacol is added to yield the final ester.

This method achieves yields of 65–70% under optimized conditions, with purity >95% after recrystallization. Key parameters include temperature control (−20°C to 0°C) and stoichiometric ratios (1.5 eq. B(OMe)₃ and pinacol).

Direct Coupling Approaches

Nucleophilic Aromatic Substitution

Introducing the thio group via SNAr reaction:

-

Substrate : 4-Fluorophenylboronic acid pinacol ester.

-

Nucleophile : 4-Nitrothiophenol (1.2 eq.) with K₂CO₃ (2 eq.) in DMF at 120°C.

-

Reaction Time : 12–24 hours.

This method circumvents metal catalysts but requires electron-deficient aryl fluorides to activate the ring.

Comparative Analysis of Methods

Optimization Strategies

Solvent Systems

Protecting Group Chemistry

Temporary protection of the boronic acid as a pinacol ester early in the synthesis prevents unwanted side reactions, as seen in the preparation of 4-aminophenyl analogs.

Analytical Characterization

Critical quality control metrics for the target compound include:

-

¹H NMR (CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, NO₂-Ar), 7.45 (d, J = 8.4 Hz, 2H, S-Ar), 1.32 (s, 12H, pinacol CH₃).

-

HPLC Purity : >98% achieved via column chromatography (petroleum ether/ethyl acetate 10:1).

Industrial-Scale Considerations

Kilogram-scale production requires:

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenylthio)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The nitrophenyl thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Synthetic Chemistry

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(4-Nitrophenylthio)phenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound acts as a boron reagent that facilitates the coupling of aryl halides with various nucleophiles, showcasing its utility in constructing complex molecular architectures .

1.2. Preparation of Sulfinamide Derivatives

The compound can also be employed to prepare sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST). This transformation is crucial for synthesizing biologically active compounds with potential therapeutic effects .

Material Science

2.1. Sensor Development

Recent studies have highlighted the use of boronic acid derivatives, including this compound, in developing sensors for detecting hydrogen peroxide (H2O2). These sensors exploit the reactivity of boron compounds with reactive oxygen species, leading to measurable fluorescence changes. Such applications are particularly relevant in biochemical sensing and environmental monitoring .

Medicinal Chemistry

3.1. Anticancer Research

In medicinal chemistry, boronic acids have been investigated for their potential as anticancer agents. The pinacol ester form of 4-(4-Nitrophenylthio)phenylboronic acid has shown promise in inhibiting specific cancer cell lines by interfering with cellular pathways involved in tumor growth and proliferation. Case studies have demonstrated its effectiveness in preclinical models, suggesting a pathway toward novel cancer therapies .

3.2. Drug Development

The compound's ability to form stable complexes with various biomolecules makes it a valuable tool in drug development. Boron-containing compounds are often utilized to enhance the pharmacokinetic properties of drugs, improving their efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenylthio)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The nitrophenyl thio group can undergo redox reactions, contributing to the compound’s versatility in different chemical environments.

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent on the phenyl ring significantly influences the electronic and steric characteristics of phenylboronic acid pinacol esters. A comparison of key analogs is provided below:

Key Insights :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase electrophilicity, enhancing reactivity in cross-coupling reactions but reducing stability under basic conditions.

Key Insights :

- Thio-substituted derivatives often require careful handling due to sulfur’s sensitivity to oxidation .

- Hydroxymethyl and aminomethyl groups are introduced via post-functionalization of boronic acid precursors .

Key Insights :

- Nitro groups enable redox-responsive behavior, while thio groups enhance ROS sensitivity .

- Hydrophilic substituents (e.g., hydroxymethyl) improve biocompatibility for biomedical applications .

Solubility and Stability

The pinacol ester group generally improves solubility in organic solvents (e.g., THF, acetone) compared to free boronic acids . Substituents further modulate solubility:

- Nitro and trifluoromethyl groups reduce polarity, favoring solubility in non-polar solvents.

- Hydroxymethyl and aminomethyl groups increase hydrophilicity, enhancing water compatibility .

Biological Activity

4-(4-Nitrophenylthio)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a reactive agent in various biochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a boronic acid moiety linked to a nitrophenylthio group, which enhances its reactivity and biological profile. The pinacol ester form improves its stability and solubility, which are critical for biological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Androgen Receptors : Recent studies suggest that modifications in the structure of boronic acids can influence their ability to act as bioisosteres for functional groups like nitro groups. For instance, compounds structurally similar to this ester have shown promising results in inhibiting androgen receptor activity, which is crucial in prostate cancer treatment .

- Reactive Oxygen Species (ROS) Production : Boronic acids have been implicated in ROS generation, which can induce oxidative stress in cancer cells, leading to apoptosis .

- Targeting Cancer Cell Lines : In vitro studies have demonstrated that derivatives of phenylboronic acids exhibit varying degrees of antiproliferative activity against different cancer cell lines, including LAPC-4 (a prostate cancer cell line). The presence of specific substituents on the phenyl ring significantly affects their potency .

Table 1: Summary of Biological Activities

Case Studies

- Prostate Cancer Research : A study explored the structure-activity relationship (SAR) of boronic acid derivatives, including this compound. The findings indicated that modifications could enhance antiproliferative effects against LAPC-4 cells while maintaining lower toxicity towards non-cancerous cells like HK-2 .

- Reactive Oxygen Species (ROS) Responsive Systems : Research has highlighted the use of phenylboronic acid pinacol esters in developing ROS-responsive drug delivery systems. These systems utilize the compound's ability to react with ROS to release therapeutic agents selectively in tumor environments .

- Combination Therapies : Investigations into combination therapies using boronic acids have shown potential in overcoming drug resistance in cancers. For example, combining this compound with existing chemotherapeutics could enhance efficacy by targeting multiple pathways involved in tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-nitrophenylthio)phenylboronic acid pinacol ester?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can be utilized, where the boronic ester reacts with halogenated arylthio precursors (e.g., 4-bromo-4′-nitrophenyl sulfide) in the presence of Pd(PPh₃)₂Cl₂, Na₂CO₃, and a solvent system like acetonitrile/water at 70–80°C . Purification typically involves column chromatography, and structural confirmation is achieved via ¹H/¹³C NMR and mass spectrometry.

Q. How does this compound function as a probe for hydrogen peroxide (H₂O₂) detection in aqueous media?

The boronic ester reacts with H₂O₂ to hydrolyze the pinacol ester bond, releasing 4-nitrophenol—a chromophore with strong absorbance at 400 nm. This reaction enables quantitative H₂O₂ detection via UV-Vis spectroscopy. The pseudo-first-order rate constant () can be determined under excess H₂O₂ conditions, and the limit of detection (LOD) is typically in the micromolar range .

Q. What analytical techniques are critical for characterizing this compound and its reaction products?

- NMR spectroscopy : Confirms the boronic ester structure and monitors reaction progress.

- UV-Vis spectroscopy : Tracks 4-nitrophenol formation at 400 nm for kinetic studies.

- HPLC/MS : Validates purity and identifies byproducts in complex matrices .

Advanced Research Questions

Q. How can kinetic parameters (e.g., rate constants, activation energy) for the H₂O₂ reaction be determined experimentally?

- Pseudo-first-order kinetics : Use a 10-fold excess of H₂O₂ to ensure is independent of [H₂O₂]. Plot vs. time to calculate .

- Activation energy () : Perform reactions at multiple temperatures (e.g., 25–60°C) and apply the Arrhenius equation (). Linear regression of vs. yields .

Q. What strategies optimize the integration of this compound into reactive oxygen species (ROS)-responsive materials?

- Polymer design : Covalently link the boronic ester to β-cyclodextrin or hydrogels to create H₂O₂-sensitive networks for drug delivery.

- Kinase inhibitor synthesis : Use the boronic ester as an intermediate in FLT3 kinase inhibitors via Suzuki coupling with heteroaryl halides .

Q. How should researchers address discrepancies in reported reaction rates under varying pH or solvent conditions?

- Systematic solvent screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., water) solvents to assess dielectric effects on reaction kinetics.

- pH dependence studies : Buffer solutions (pH 5–9) can reveal protonation effects on the boronic ester’s reactivity. Contradictions often arise from H₂O₂ stability or boronate hydration states, which require controlled experimentation .

Q. What factors influence the stability of the pinacol ester during long-term storage or under catalytic conditions?

- Storage : Keep at –20°C in airtight, desiccated containers to prevent hydrolysis.

- Catalytic stability : Avoid strong acids/bases in reaction media. For Pd-catalyzed reactions, ensure inert atmospheres to prevent oxidation of the boronic ester .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.